![molecular formula C13H14N4O3S B4307885 N-[2-(methylsulfanyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4307885.png)
N-[2-(methylsulfanyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide
Overview
Description
N-[2-(methylsulfanyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide is a complex organic compound that features a unique combination of functional groups, including a nitro group, a pyrazole ring, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methylsulfanyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the nitration of a pyrazole derivative followed by the introduction of the methylsulfanyl group through a substitution reaction. The final step usually involves the formation of the amide bond under mild conditions to avoid decomposition of the sensitive functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved purification techniques, and the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(methylsulfanyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Electrophiles such as halogens, sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or sulfonylated derivatives.
Scientific Research Applications
N-[2-(methylsulfanyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving nitro and pyrazole groups.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(methylsulfanyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, while the pyrazole ring may bind to specific protein sites, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.
2-(4-nitro-1H-pyrazol-1-yl)propanamide: Lacks both the phenyl and methylsulfanyl groups, resulting in different chemical properties.
N-[2-(methylsulfanyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide: Lacks the nitro group, which may alter its pharmacological profile.
Uniqueness
N-[2-(methylsulfanyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide is unique due to the presence of both the nitro and methylsulfanyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-(4-nitropyrazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-9(16-8-10(7-14-16)17(19)20)13(18)15-11-5-3-4-6-12(11)21-2/h3-9H,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAABNLDRDHCKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1SC)N2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ETHYL N-{[(2-MORPHOLINOETHYL)AMINO]CARBONYL}CARBAMATE](/img/structure/B4307804.png)
![2,2,2-TRIFLUOROETHYL 2-({[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLATE](/img/structure/B4307814.png)
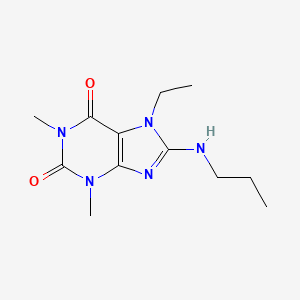
![2-[(3-OXO-1-CYCLOHEXENYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-3-YL CYANIDE](/img/structure/B4307833.png)
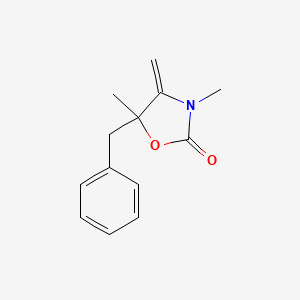
![3,3'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N-cyclopropyl-6-methoxybenzamide)](/img/structure/B4307844.png)
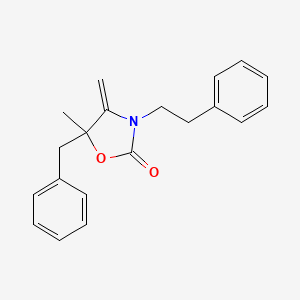
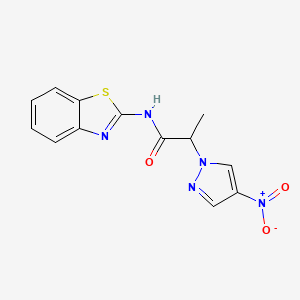
![4-(4-hydroxyphenyl)-6-(3-hydroxypropyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4307859.png)
![4-amino-6-(4-chlorophenyl)-8-oxo-12-thiophen-2-yl-14-(trifluoromethyl)-3-oxa-17-thia-9,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),4,11(16),12,14-hexaene-5-carbonitrile](/img/structure/B4307879.png)
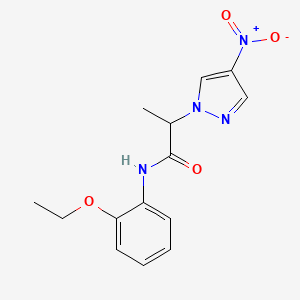
![METHYL 2-{6'-AMINO-5-BROMO-5'-CYANO-1-METHYL-2-OXO-1,2-DIHYDRO-2'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-3'-YL}ACETATE](/img/structure/B4307889.png)
![ethyl 6'-amino-5'-cyano-2'-(2-ethoxy-2-oxoethyl)-1-ethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4307894.png)
![7-AMINO-5-(5-BROMO-2-FLUOROPHENYL)-4-OXO-1H,4H,5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE](/img/structure/B4307910.png)
